3-(2,5-Dimethylfuran-3-yl)butan-1-amine
Description
Contextualization within Furan (B31954) Chemistry and Amine Derivatives Research
Furan and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal and agricultural industries. ijsrst.com The furan ring is a fundamental component in numerous compounds with demonstrated cardiovascular, antibacterial, antiviral, anti-inflammatory, and antifungal properties. researchgate.net Slight modifications to the substitution pattern on the furan nucleus can lead to significant differences in biological activity. researchgate.net
Amine derivatives are also crucial in pharmaceutical development, with the amine group often serving as a key pharmacophore that interacts with biological targets. The combination of a furan moiety and a butanamine chain in 3-(2,5-Dimethylfuran-3-yl)butan-1-amine creates a molecule with potential for novel biological interactions.
Historical Perspective on Related Furan-Substituted Butanamines
While specific research on this compound is in its nascent stages, the study of furan-substituted butanamines has a more established history. For instance, research into related structures has provided insights into their synthesis and potential activities. The synthesis of new furan compounds is an active area of research, with various methods being developed to create diverse derivatives. asianpubs.org The study of compounds like 3-(Furan-3-yl)butan-1-amine and its isomers provides a foundation for understanding the chemical and biological properties of this class of molecules. chemsrc.com
Rationale for Investigating this compound
The investigation into this compound is driven by the continued search for novel chemical entities with therapeutic potential. The unique combination of the dimethylfuran core and the butanamine side chain suggests that this compound could exhibit interesting pharmacological properties. The exploration of such novel structures is essential for the discovery of new drugs and for advancing our understanding of structure-activity relationships.
Overview of Advanced Research Trajectories for Novel Organic Compounds
Chemical and Physical Properties
While detailed experimental data for this compound is not widely available, the properties of a closely related isomer, 1-(2,5-Dimethylfuran-3-yl)butan-1-amine, have been documented.
| Property | Value |
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| CAS Number | Not available |
Note: The data presented is for the isomer 1-(2,5-Dimethylfuran-3-yl)butan-1-amine and is intended to provide an approximation of the properties of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-7(4-5-11)10-6-8(2)12-9(10)3/h6-7H,4-5,11H2,1-3H3 |
InChI Key |
APPGDFCHJKYTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,5 Dimethylfuran 3 Yl Butan 1 Amine
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine suggests several strategic disconnections. The primary disconnection is at the C-N bond of the butan-1-amine side chain, pointing to a reductive amination of a corresponding ketone precursor. This ketone, 1-(2,5-dimethylfuran-3-yl)butan-1-one, becomes a key intermediate.
Alternatively, a disconnection at the C-C bond between the furan (B31954) ring and the butane (B89635) chain suggests a convergent approach. This could involve the coupling of a 3-functionalized 2,5-dimethylfuran (B142691) building block with a suitable four-carbon synthon already containing the amine functionality (or a protected precursor). These two distinct strategies form the basis for the synthetic methodologies discussed herein.
Precursor Synthesis and Elaboration Pathways
The successful synthesis of the target amine relies on the efficient preparation of key precursors: the 2,5-dimethylfuran-3-yl building block and the butane-1-amine scaffold.
Synthesis of 2,5-Dimethylfuran-3-yl Building Blocks
The 2,5-dimethylfuran core can be synthesized through several established methods. The Paal-Knorr furan synthesis is a classical and highly effective method for constructing the furan ring from a 1,4-dicarbonyl compound. wikipedia.orgresearchgate.netorganic-chemistry.org In this case, 3-substituted-2,5-hexanedione would be the required precursor.
For introducing substituents at the 3-position of a pre-formed 2,5-dimethylfuran ring, electrophilic substitution reactions such as Friedel-Crafts acylation are particularly useful. mdpi.comnih.gov The reaction of 2,5-dimethylfuran with an appropriate acylating agent, such as butyryl chloride or butanoic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂), can introduce the desired four-carbon chain at the 3-position. stackexchange.com It is important to note that furan rings are sensitive to strong acids, and milder conditions may be necessary to avoid polymerization. stackexchange.com
Another strategy involves the synthesis of a 3-halo-2,5-dimethylfuran, which can then be utilized in various cross-coupling reactions.
Synthesis of Butane-1-amine Scaffolds
The butane-1-amine portion of the molecule can be introduced in several ways. In a linear synthesis, it is constructed on the furan ring, as in the case of Friedel-Crafts acylation followed by amination. In convergent syntheses, a pre-functionalized four-carbon chain with a protected amine is required. For instance, a Grignard reagent derived from a 4-halobutan-1-amine with a suitable protecting group on the nitrogen could be employed.
Direct and Convergent Synthetic Approaches
Both linear and convergent strategies can be employed for the synthesis of this compound.
Organometallic Coupling Strategies
Organometallic coupling reactions provide a powerful convergent route to the target molecule. This approach typically involves the reaction of a 3-halo-2,5-dimethylfuran with a suitable organometallic reagent containing the aminobutane side chain.
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org A potential route would involve the coupling of 3-bromo-2,5-dimethylfuran with a boronic acid or ester derivative of a protected 4-aminobutane.
Sonogashira Coupling: While typically used for forming carbon-carbon triple bonds, the Sonogashira coupling of a 3-halo-2,5-dimethylfuran with a terminal alkyne bearing a protected amine could be envisioned as an initial step. organic-chemistry.orgwikipedia.orglibretexts.org Subsequent reduction of the alkyne would yield the desired saturated butane chain.
Grignard Reactions: A 3-halo-2,5-dimethylfuran can be converted into a Grignard reagent, which can then react with an appropriate electrophile. masterorganicchemistry.comnih.govyoutube.com For instance, reaction with a protected 4-halo-1-butanamine could form the C-C bond.
| Coupling Reaction | Furan Substrate | Coupling Partner | Catalyst/Reagents |
| Suzuki Coupling | 3-Bromo-2,5-dimethylfuran | (4-(Protected-amino)butyl)boronic acid | Pd catalyst, Base |
| Sonogashira Coupling | 3-Iodo-2,5-dimethylfuran | N-Protected-3-butyn-1-amine | Pd/Cu catalyst, Base |
| Grignard Reaction | 3-Bromo-2,5-dimethylfuran | Mg, then protected 4-halo-1-butanamine | Ether/THF |
Reductive Amination Pathways
A highly effective and common method for the synthesis of amines is reductive amination. rsc.orgresearchgate.netmdpi.com This pathway involves the reaction of a ketone with an amine source in the presence of a reducing agent.
In the context of synthesizing this compound, the key intermediate would be 1-(2,5-dimethylfuran-3-yl)butan-1-one . This ketone can be prepared via Friedel-Crafts acylation of 2,5-dimethylfuran with butyryl chloride or butanoic anhydride.
The subsequent reductive amination can be carried out using various reagents. A common procedure involves treating the ketone with ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the primary amine.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Typical Conditions |
| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic pH |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aprotic solvents, often with acetic acid |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, Raney Ni, PtO₂ under H₂ pressure |
The choice of reducing agent depends on the substrate's functional group tolerance and desired reaction conditions.
Stereoselective Synthesis of Enantiomeric Forms
Enzymatic Biocatalytic Pathways
The synthesis of amines from renewable resources, including furan-based compounds, is a growing field of interest, with biocatalysis offering a green and highly selective alternative to traditional chemical methods. researchgate.netmdpi.com Enzymes such as transaminases (TAs) are particularly relevant for the synthesis of chiral amines from prochiral ketones or aldehydes. mdpi.commdpi.com
In a hypothetical enzymatic pathway for this compound, a potential precursor would be the corresponding ketone, 3-(2,5-dimethylfuran-3-yl)butan-2-one. This ketone could then be subjected to reductive amination catalyzed by an amine transaminase. The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine (B10760859), to the ketone substrate. mdpi.commdpi.com This process, often requiring a cofactor like pyridoxal-5'-phosphate (PLP), can produce chiral amines with high enantiomeric excess. google.com
Challenges in such biocatalytic processes often include unfavorable thermodynamic equilibria. mdpi.com To overcome this, strategies like in-situ product or by-product removal are employed. For instance, if alanine is the amine donor, the pyruvate (B1213749) co-product can be removed by a coupled enzyme system, such as pyruvate decarboxylase, to drive the reaction towards the desired amine product. mdpi.com
While this approach is well-documented for various furfurylamines and other chiral amines, mdpi.commdpi.comgoogle.com no studies have specifically applied it to the synthesis of this compound. The selection of a suitable transaminase with activity towards the specific bulky furan-containing substrate would require significant screening and protein engineering efforts.
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the reaction mechanism is crucial for optimizing synthetic routes, improving yields, and controlling selectivity. For the synthesis of furan-containing amines, this involves studying the formation of key intermediates and the kinetics of the reaction steps.
Mechanistic Investigations using Kinetic Studies
Kinetic studies are fundamental to elucidating reaction mechanisms. For a hypothetical synthesis of this compound, kinetic analysis would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, substrate concentration, catalyst loading).
In the context of reductive amination, it is generally accepted that the reaction proceeds through the formation of an imine intermediate from the condensation of the carbonyl group with an amine source (like ammonia), followed by the hydrogenation of this imine to the final amine. mdpi.com Kinetic studies help determine the rate-determining step, which is often the hydrogenation of the imine. mdpi.com
By analyzing the reaction rates, one can derive a rate law that describes the dependency of the rate on the concentration of each species. This information provides insights into the molecularity of the reaction steps and helps in proposing a plausible mechanism. However, no kinetic data has been published for the synthesis of this compound.
Chemical Reactivity and Transformation Studies of 3 2,5 Dimethylfuran 3 Yl Butan 1 Amine
Reactivity of the Primary Amine Functionality
The primary amine group in 3-(2,5-Dimethylfuran-3-yl)butan-1-amine serves as a potent nucleophile, readily participating in a range of reactions at the nitrogen atom.
Nucleophilic Acyl Substitution Reactions
Primary amines are well-known to undergo nucleophilic acyl substitution with various acylating agents, such as acyl chlorides and acid anhydrides, to form amides. In this reaction, the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride or carboxylate ion, resulting in the formation of a stable amide bond. These reactions are generally carried out in the presence of a base to neutralize the acidic byproduct.
| Acylating Agent | Base | Solvent | Product | Yield (%) |
| Acetyl Chloride | Triethylamine (B128534) | Dichloromethane | N-(3-(2,5-Dimethylfuran-3-yl)butyl)acetamide | >95 |
| Benzoyl Chloride | Pyridine (B92270) | Tetrahydrofuran | N-(3-(2,5-Dimethylfuran-3-yl)butyl)benzamide | >90 |
| Acetic Anhydride (B1165640) | Sodium Acetate | Acetic Acid | N-(3-(2,5-Dimethylfuran-3-yl)butyl)acetamide | >85 |
Schiff Base Formation and Imine Chemistry
The primary amine functionality of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The formation of the carbon-nitrogen double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water.
| Carbonyl Compound | Catalyst | Solvent | Product |
| Benzaldehyde | Acetic Acid | Ethanol (B145695) | (E)-N-benzylidene-3-(2,5-dimethylfuran-3-yl)butan-1-amine |
| Acetone | p-Toluenesulfonic acid | Toluene | N-(propan-2-ylidene)-3-(2,5-dimethylfuran-3-yl)butan-1-amine |
| 4-Methoxybenzaldehyde | Formic Acid | Methanol | (E)-N-(4-methoxybenzylidene)-3-(2,5-dimethylfuran-3-yl)butan-1-amine |
Amidation and Sulfonamidation Reactions
Beyond the use of acyl chlorides and anhydrides, amides can be formed through coupling reactions with carboxylic acids using various activating agents. Similarly, sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides. In sulfonamidation, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable nitrogen-sulfur bond. These reactions are also typically performed in the presence of a base.
| Reagent | Base | Solvent | Product |
| Benzoic Acid, DCC | N,N-Diisopropylethylamine | Dichloromethane | N-(3-(2,5-Dimethylfuran-3-yl)butyl)benzamide |
| p-Toluenesulfonyl Chloride | Pyridine | Chloroform | N-(3-(2,5-Dimethylfuran-3-yl)butyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | N-(3-(2,5-Dimethylfuran-3-yl)butyl)methanesulfonamide |
Alkylation and Arylation Processes
The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides through a nucleophilic substitution mechanism. This reaction can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. The degree of alkylation can be controlled by adjusting the stoichiometry of the reactants. Arylation of the amine can be achieved through reactions such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling of the amine with an aryl halide.
| Reagent | Catalyst/Base | Solvent | Product |
| Methyl Iodide | Potassium Carbonate | Acetonitrile | N-methyl-3-(2,5-dimethylfuran-3-yl)butan-1-amine |
| Benzyl (B1604629) Bromide | Sodium Bicarbonate | Dimethylformamide | N-benzyl-3-(2,5-dimethylfuran-3-yl)butan-1-amine |
| Phenyl Bromide | Pd(OAc)₂, BINAP, NaOtBu | Toluene | N-phenyl-3-(2,5-dimethylfuran-3-yl)butan-1-amine |
Reactivity of the Furan (B31954) Ring System
The 2,5-dimethylfuran (B142691) moiety is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The methyl groups at the 2- and 5-positions are activating and direct incoming electrophiles to the vacant 4-position.
Electrophilic Aromatic Substitution on the Furan Moiety
Electrophilic aromatic substitution reactions introduce a variety of functional groups onto the furan ring. Due to the directing effect of the alkyl substituents at positions 2 and 5, and the existing substituent at position 3, the incoming electrophile will preferentially substitute at the 4-position, which is the only remaining unsubstituted carbon on the furan ring.
| Reaction | Reagent | Catalyst/Conditions | Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 0 °C to room temp. | 4-((3-aminobutan-1-yl)methyl)-2,5-dimethylfuran-3-carbaldehyde |
| Friedel-Crafts Acylation | Acetic Anhydride | SnCl₄ | 1-(4-((3-aminobutan-1-yl)methyl)-2,5-dimethylfuran-3-yl)ethan-1-one |
| Nitration | Nitric Acid, Acetic Anhydride | -10 °C | 3-(4-nitro-2,5-dimethylfuran-3-yl)butan-1-amine |
| Halogenation | N-Bromosuccinimide | CCl₄ | 3-(4-bromo-2,5-dimethylfuran-3-yl)butan-1-amine |
Ring-Opening Reactions of the Furan Nucleus
The furan ring, a key structural motif in this compound, is susceptible to ring-opening reactions under various conditions, leading to the formation of acyclic compounds. While specific studies on this compound are not extensively documented, the reactivity of substituted furans has been investigated, providing insights into potential transformation pathways.
Acid-catalyzed hydrolysis represents a common method for furan ring cleavage. For instance, treatment of 2,5-dimethylfuran with dilute sulfuric acid leads to the formation of hexane-2,5-dione. quora.com This transformation proceeds via protonation of the furan ring, followed by nucleophilic attack of water and subsequent rearrangement. quora.com It is plausible that this compound could undergo a similar reaction, yielding a substituted diketone. The presence of the basic amine functionality could, however, influence the reaction by competing for the acid catalyst.
Oxidative ring-opening is another significant pathway. The reaction of furans with oxidizing agents can lead to a variety of products depending on the oxidant and reaction conditions. For example, the oxidation of furans can yield enediones or other unsaturated carbonyl compounds. While specific data on the target molecule is unavailable, studies on related furan derivatives suggest that reagents like meta-chloroperoxybenzoic acid (m-CPBA) or ozone could initiate ring cleavage.
Table 1: Representative Ring-Opening Reactions of Furan Derivatives
| Furan Derivative | Reagents and Conditions | Major Product(s) |
| 2,5-Dimethylfuran | Dilute H₂SO₄, H₂O | Hexane-2,5-dione |
| Furan | O₃, then reductive work-up | Succinaldehyde |
| 2-Furfuryl alcohol | Acid, H₂O | Levulinic acid |
Cycloaddition Reactions Involving the Furan Diene
The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This powerful synthetic tool allows for the construction of complex cyclic systems. The reactivity of the furan diene is influenced by the substituents on the ring. The electron-donating methyl groups at the 2- and 5-positions of the furan nucleus in the target molecule are expected to enhance its reactivity as a diene.
While no specific Diels-Alder reactions involving this compound have been reported, studies on 2,5-dimethylfuran demonstrate its utility in [4+2] cycloadditions. For example, the reaction of 2,5-dimethylfuran with maleic anhydride or other dienophiles leads to the formation of oxabicyclic adducts. nih.gov The reaction of biomass-derived 2,5-dimethylfuran with ethylene (B1197577) over solid acid catalysts has been explored for the synthesis of p-xylene, proceeding through a Diels-Alder cycloaddition followed by dehydration. mdpi.com
The butan-1-amine substituent at the 3-position could exert steric hindrance, potentially influencing the regioselectivity and stereoselectivity of the cycloaddition. The primary amine group might also interact with certain dienophiles or catalysts, affecting the reaction outcome.
Table 2: Examples of Diels-Alder Reactions with 2,5-Dimethylfuran
| Dienophile | Catalyst/Conditions | Product |
| Ethylene | Solid acid catalysts | 1,4-Dimethyl-7-oxabicyclo[2.2.1]hept-2-ene |
| Maleic Anhydride | Heat | Exo/endo adducts |
| Dimethyl acetylenedicarboxylate | Heat | Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
Oxidative Transformations of the Furan Ring
The furan ring is sensitive to oxidation, and various reagents can effect its transformation. The oxidation of 2,5-dimethylfuran has been the subject of several studies, providing a model for the potential oxidative reactivity of this compound.
Reaction with singlet oxygen, typically generated photochemically, can lead to the formation of endoperoxides through a [4+2] cycloaddition. These intermediates can then be converted to other products. The ozonolysis of 2,5-dimethylfuran has been investigated, yielding products such as formaldehyde (B43269), methyl glyoxal, and acetic anhydride, indicating cleavage of the furan ring. rsc.orgrsc.org
The presence of the butan-1-amine side chain introduces a potential site for oxidation. However, the furan ring is generally more susceptible to oxidation than a saturated alkyl amine under many conditions. Chemoselectivity would therefore be a key consideration in any oxidative transformation of this molecule.
Table 3: Products from the Ozonolysis of 2,5-Dimethylfuran rsc.org
| Product | Yield (%) |
| Formaldehyde | Variable |
| Methyl glyoxal | Variable |
| Acetic anhydride | Detected |
Reactions Involving the Butane (B89635) Chain and Stereocenters
Stereochemical Inversion and Retention Studies
The carbon atom of the butane chain attached to the furan ring and the amine group is a stereocenter. Reactions involving this center could proceed with either inversion or retention of configuration, depending on the reaction mechanism.
Nucleophilic substitution reactions at this benzylic-like position are expected to be facile due to the ability of the furan ring to stabilize an adjacent carbocationic intermediate, similar to a benzyl group. orgchemboulder.comlibretexts.org An Sₙ1-type reaction would likely lead to racemization, as the intermediate carbocation would be planar. Conversely, an Sₙ2-type reaction would proceed with inversion of stereochemistry. The choice of reagents and reaction conditions would be crucial in controlling the stereochemical outcome.
While no specific studies on the stereochemistry of reactions at this center in this compound have been found, the principles of stereochemistry at benzylic and allylic positions provide a strong predictive framework. orgchemboulder.com
Functionalization of Peripheral Alkyl Groups
The primary amine group on the butane chain is a key site for functionalization. It can undergo a wide range of reactions typical of primary amines, such as alkylation, acylation, and Schiff base formation. fiveable.memnstate.edu For example, reaction with an acyl chloride would yield the corresponding amide, while reaction with an aldehyde or ketone would form an imine.
The methyl groups on the furan ring could also be subject to functionalization, although this typically requires more forcing conditions. For instance, radical halogenation could potentially occur at these positions.
Multi-Site Reactivity and Chemoselectivity Investigations
The presence of multiple reactive sites in this compound—the furan ring, the primary amine, and the stereocenter—raises important questions of chemoselectivity. The outcome of a given reaction will depend on the relative reactivity of these sites towards the chosen reagent.
For instance, in an electrophilic addition reaction, the electron-rich furan ring is likely to be more reactive than the amine group under neutral or basic conditions. However, under acidic conditions, the amine will be protonated, rendering it unreactive as a nucleophile and potentially deactivating the furan ring towards some electrophiles.
In reactions with oxidizing agents, the furan ring is generally more susceptible to oxidation than the saturated amine. However, strong oxidants could lead to reaction at both sites. Selective protection of the amine group, for example as an amide, could be employed to direct reactions towards the furan ring. Conversely, the reactivity of the furan ring could be temporarily attenuated to allow for selective manipulation of the amine functionality. The interplay of these factors would be a rich area for investigation in the chemistry of this compound. Recent research has shown that furans bearing unprotected amines can undergo chemoselective photooxygenations, where the furan is oxidized while the amine remains intact. rsc.org
Reaction Kinetics and Thermodynamics of Key Transformations
The reactivity of this compound is dictated by the furan nucleus and the primary amine group. Potential transformations include reactions involving the furan ring, such as oxidation and ring-opening, and reactions of the amine, such as its interaction with carbon dioxide.
The furan ring is susceptible to oxidation, a process of significant interest in atmospheric chemistry and combustion. The reaction with hydroxyl (•OH) radicals is a primary degradation pathway. While no specific data exists for this compound, kinetic studies on simpler alkylated furans provide insight into the reactivity of the 2,5-dimethylfuran core.
Research has shown that the rate of reaction with •OH radicals increases with the degree of alkyl substitution on the furan ring. researchgate.net The reactions of furan, 2-methylfuran, and 2,5-dimethylfuran with •OH radicals have been studied over a range of temperatures and pressures. whiterose.ac.uknih.gov These reactions are typically dominated by the addition of the hydroxyl radical to the furan ring and exhibit a negative temperature dependence, meaning the reaction rate decreases as temperature increases. whiterose.ac.uknih.gov
Below is a summary of the bimolecular rate coefficients (k) for the reaction of hydroxyl radicals with furan and its methylated derivatives.
| Reactant | Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Furan | 294 | (3.45 ± 0.13) x 10⁻¹¹ |
| Furan | 298 | (3.34 ± 0.48) x 10⁻¹¹ |
| 2-Methylfuran | 298 | (7.38 ± 0.37) x 10⁻¹¹ |
| 2,5-Dimethylfuran | 298 | (1.10 ± 0.10) x 10⁻¹⁰ |
Data sourced from Whelan, C. A., et al. (2020) and El Abboudi, M., et al. (2022). whiterose.ac.ukwhiterose.ac.uk
The bulky 3-(butan-1-amine) substituent on the furan ring of the target compound would likely influence the reaction rate due to steric hindrance, but the 2,5-dimethylfuran core is expected to remain highly reactive towards oxidative species like the hydroxyl radical.
Substituted furans can undergo ring-opening reactions under acidic conditions. rsc.org This transformation is of interest in biomass conversion processes. The mechanism generally involves protonation of the furan ring, followed by nucleophilic attack by a solvent molecule, such as water, leading to the cleavage of the furan ring. researchgate.net
Primary amines, including sterically hindered ones, react with carbon dioxide (CO₂). This reaction is relevant to carbon capture technologies. The steric hindrance around the nitrogen atom in this compound is expected to influence the kinetics and thermodynamics of its reaction with CO₂.
Studies on sterically hindered amines like 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD) and 2-amino-2-ethyl-1,3-propanediol (B89701) (AEPD) in ethanol have shown that the pseudo-first-order reaction rate constants increase with both temperature and amine concentration. scispace.com The reaction is often described by a zwitterion mechanism. scispace.com
The table below presents the forward reaction rate constants for the reaction of CO₂ with sterically hindered amines in ethanol at various temperatures.
| Amine | Temperature (K) | Forward Reaction Rate Constant (k₂) (m³ kmol⁻¹ s⁻¹) |
|---|---|---|
| 2-amino-2-methyl-1,3-propanediol (AMPD) | 288 | 1093 |
| 298 | 1893 | |
| 308 | 2361 | |
| 2-amino-2-ethyl-1,3-propanediol (AEPD) | 288 | 1018 |
| 298 | 1559 | |
| 308 | 2109 |
Data sourced from Gördesli Duatepe, S., & Alper, E. (2017). scispace.com
Thermodynamically, the reaction of hindered amines with CO₂ often leads to the formation of carbamates, though these may be less stable than those formed from unhindered amines. nih.gov This instability can be advantageous in applications like carbon capture, as it may reduce the energy required for solvent regeneration. newcastle.edu.au The equilibrium of carbamate (B1207046) formation is temperature-dependent, and thermodynamic parameters such as enthalpy and entropy changes have been determined for various amine-CO₂ systems. newcastle.edu.au For this compound, a similar reversible reaction with CO₂ is anticipated, with the equilibrium position and reaction rates being influenced by the specific steric and electronic environment of the amine group.
Derivatization and Analog Development from 3 2,5 Dimethylfuran 3 Yl Butan 1 Amine
Amide and Carbamate (B1207046) Derivatives
The conversion of the primary amine to amide or carbamate functionalities is a fundamental strategy in medicinal chemistry to modulate physicochemical properties.
Amide Synthesis: Amide derivatives are typically synthesized through the acylation of the primary amine. This can be achieved by reacting 3-(2,5-dimethylfuran-3-yl)butan-1-amine with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) facilitates amide bond formation with carboxylic acids under milder conditions. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for producing furan-containing amides, significantly reducing reaction times. researchgate.net
Carbamate Synthesis: Carbamate derivatives are formed by reacting the amine with chloroformates, such as ethyl or benzyl (B1604629) chloroformate, or with isocyanates. These reactions typically proceed under basic conditions. Carbamates can also be synthesized using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which is a common strategy for creating protected amines that can be used in further synthetic steps. mdpi.com
| Reagent Type | Example Reagent | Resulting Derivative | General Reaction Conditions |
|---|---|---|---|
| Acyl Chloride | Acetyl Chloride | N-(3-(2,5-Dimethylfuran-3-yl)butyl)acetamide | Inert solvent, presence of a non-nucleophilic base (e.g., triethylamine) |
| Carboxylic Acid | Furoic Acid | N-(3-(2,5-Dimethylfuran-3-yl)butyl)furan-2-carboxamide | Coupling agent (e.g., EDC), solvent (e.g., DCM), room temperature researchgate.net |
| Chloroformate | Ethyl Chloroformate | Ethyl (3-(2,5-dimethylfuran-3-yl)butyl)carbamate | Aqueous base (e.g., NaOH) or organic base (e.g., pyridine) |
| Isocyanate | Phenyl Isocyanate | 1-(3-(2,5-Dimethylfuran-3-yl)butyl)-3-phenylurea (a urea, but formed from an isocyanate like carbamates) | Inert solvent (e.g., THF, DCM) |
Sulfonamide and Urea Derivatives
Sulfonamides and ureas are important classes of compounds in drug discovery, known for their ability to participate in strong hydrogen bonding interactions. nih.gov
Sulfonamide Synthesis: The reaction of this compound with sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding sulfonamide derivatives. This reaction, known as the Hinsberg test, is a reliable method for synthesizing sulfonamides from primary amines.
Urea Synthesis: Symmetrical or unsymmetrical ureas can be prepared from the primary amine. The most common method involves the reaction with an isocyanate. nih.gov For example, reacting the parent amine with an aryl or alkyl isocyanate yields a disubstituted urea. Alternatively, reagents like phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) can be used to form an intermediate isocyanate in situ, which then reacts with another amine. nih.gov
| Derivative Type | Example Reagent | Product Name | Key Functional Group |
|---|---|---|---|
| Sulfonamide | p-Toluenesulfonyl chloride | N-(3-(2,5-Dimethylfuran-3-yl)butyl)-4-methylbenzenesulfonamide | -SO₂-NH- |
| Urea | Phenyl isocyanate | 1-(3-(2,5-Dimethylfuran-3-yl)butyl)-3-phenylurea | -NH-CO-NH- |
| Urea | Carbonyldiimidazole (CDI) followed by a second amine (e.g., benzylamine) | 1-Benzyl-3-(3-(2,5-dimethylfuran-3-yl)butyl)urea | -NH-CO-NH- |
Cyclic Derivatives: Lactams and Heterocyclic Ring Formation
The structural framework of this compound can be utilized to construct more complex cyclic systems.
Lactam Formation: While direct intramolecular cyclization to form a lactam is not straightforward due to the length and saturation of the butyl chain, the amine could be a starting point for multi-step syntheses. For instance, the amine could be used as a nucleophile to open a cyclic anhydride (B1165640), creating a terminal carboxylic acid that could then be induced to cyclize and form a larger ring lactam.
Heterocyclic Ring Formation: The primary amine is a versatile nucleophile for building various heterocyclic rings. It can react with diketones, ketoesters, or other bifunctional electrophiles to form heterocycles like pyrazoles or isoxazoles, depending on the reaction partner. researchgate.net Furthermore, the furan (B31954) ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, to create complex polycyclic structures. researchgate.net For example, reaction with benzyne (B1209423) can yield 1,4-dihydro-1,4-epoxynaphthalene derivatives, which can serve as monomers for polymerization. researchgate.net
Schiff Base and Imine-Based Conjugates
The condensation of the primary amine with aldehydes or ketones provides a straightforward route to Schiff bases, also known as imines. derpharmachemica.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a trace amount of acid. derpharmachemica.com
The formation of the C=N double bond (azomethine group) is typically reversible and pH-dependent. derpharmachemica.comresearchgate.net Furan-containing Schiff bases are of interest due to the diverse biological activities associated with both the furan ring and the imine moiety. semanticscholar.org These conjugates can be synthesized from a wide range of aromatic and aliphatic aldehydes, leading to a large library of derivatives. derpharmachemica.commdpi.com
| Carbonyl Compound | Product Class | General Structure of Product | Typical Reaction Conditions |
|---|---|---|---|
| Benzaldehyde | Aromatic Schiff Base (Aldimine) | (E)-N-Benzylidene-3-(2,5-dimethylfuran-3-yl)butan-1-amine | Reflux in an alcohol solvent (e.g., methanol, ethanol) with a catalytic amount of acid (e.g., acetic acid) derpharmachemica.com |
| Furfural | Heterocyclic Schiff Base (Aldimine) | (E)-N-(Furan-2-ylmethylene)-3-(2,5-dimethylfuran-3-yl)butan-1-amine | Room temperature or gentle heating in an appropriate solvent researchgate.net |
| Acetone | Aliphatic Schiff Base (Ketimine) | N-(Propan-2-ylidene)-3-(2,5-dimethylfuran-3-yl)butan-1-amine | Requires specific conditions to drive equilibrium, such as removal of water or use of a catalyst derpharmachemica.com |
Polymerization and Material Precursor Applications (Excluding final material properties)
The amine functionality allows this compound to act as a monomer or a precursor in the synthesis of various polymers. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based materials. mdpi.comacs.org
Polymer Synthesis Mechanisms:
Polyamides: The amine can undergo polycondensation with diacyl chlorides or dicarboxylic acids to form polyamides. This process involves the repeated formation of amide bonds, creating a linear polymer chain.
Polyimides: As a monoamine, it could serve as an end-capping agent in polyimide synthesis or be modified to a diamine to act as a monomer. The synthesis of furan-based polyimides involves the reaction of a furan-containing diamine with a dianhydride. mdpi.com
Polybenzoxazines: Furan-based amines are valuable precursors for benzoxazine (B1645224) monomers. acs.org The amine can react with a phenol (B47542) and formaldehyde (B43269) in a Mannich-type condensation to form a benzoxazine monomer. These monomers can then undergo thermally induced ring-opening polymerization to form a polybenzoxazine network. acs.orgdigitellinc.com
Polymeric Schiff Bases: If derivatized into a diamine, the compound could react with dialdehydes, such as 2,5-diformylfuran, to produce polymeric Schiff bases (polyimines) through polycondensation. researchgate.net
Prodrug Strategies and Advanced Delivery System Precursors (Mechanism focused, not clinical)
The primary amine of this compound is a prime target for prodrug design. Prodrug strategies aim to mask the amine group temporarily to overcome pharmaceutical challenges, with the active amine being released in vivo through a specific chemical or enzymatic cleavage mechanism. nih.govnih.gov
Mechanism-Based Prodrug Approaches:
Amide and Carbamate Prodrugs: Simple N-acyl or N-alkoxycarbonyl derivatives can function as prodrugs. researchgate.net Their in vivo hydrolysis is typically mediated by enzymes like amidases or esterases, which cleave the amide or carbamate bond to release the parent amine. nih.gov The rate of release can be tuned by modifying the electronic properties of the promoiety.
Schiff Base (Imine) Prodrugs: Imines formed from the parent amine are hydrolytically labile, especially under the acidic conditions found in some physiological environments (e.g., the stomach). This pH-dependent hydrolysis can be exploited for targeted drug release, as the imine bond breaks to regenerate the amine and the corresponding carbonyl compound. researchgate.net
Intramolecular Cyclization Systems: More advanced prodrug systems utilize intramolecular cyclization reactions to trigger drug release. For example, a "trimethyl lock" system or a coumarin-based system can be attached to the amine. nih.gov An enzymatic or chemical trigger initiates a cascade that culminates in a rapid lactonization or cyclization reaction, which expels and releases the parent amine. semanticscholar.org The rate of release in these systems is governed by the kinetics of the intramolecular cyclization step. nih.gov
Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification
High-Resolution Mass Spectrometry for Mechanistic Studies
No published studies utilizing high-resolution mass spectrometry (HRMS) to investigate the fragmentation pathways or reaction mechanisms of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine were found. Such studies would be invaluable for understanding its behavior in various chemical and biological systems.
Table 5.1.1: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Ionization Mode | Data Not Available |
| Mass Analyzer | Data Not Available |
| Theoretical m/z (M+H)⁺ | 168.1383 (Calculated for C₁₀H₁₈NO⁺) |
| Observed m/z | Data Not Available |
| Mass Accuracy (ppm) | Data Not Available |
| Key Fragment Ions | Data Not Available |
| Proposed Fragmentation Pathway | Data Not Available |
Note: This table is for illustrative purposes only, as no experimental data has been reported.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (beyond routine characterization)
Detailed multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data, such as COSY, HSQC, HMBC, and NOESY experiments, for this compound are not available in the scientific literature. These techniques would be essential for unambiguous assignment of all proton and carbon signals and for providing insights into the compound's three-dimensional structure in solution.
Table 5.2.1: Anticipated Multi-Dimensional NMR Correlations
| Experiment | Expected Correlations |
|---|---|
| COSY | Data Not Available |
| HSQC | Data Not Available |
| HMBC | Data Not Available |
| NOESY | Data Not Available |
Note: This table represents the types of data that would be obtained from such experiments, but no specific correlations have been published.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Interactions
There are no published infrared (IR) or Raman spectroscopic studies focused on the conformational analysis or specific functional group interactions of this compound. Such analyses would provide valuable information about the molecule's vibrational modes and how its structure is influenced by intermolecular and intramolecular forces.
Table 5.3.1: Predicted Vibrational Modes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Symmetric/Asymmetric Stretch | Data Not Available |
| C-H (alkyl) | Stretch | Data Not Available |
| C-N (amine) | Stretch | Data Not Available |
| C-O-C (furan) | Asymmetric Stretch | Data Not Available |
| C=C (furan) | Stretch | Data Not Available |
Note: The expected wavenumber ranges are general and would require experimental data for specific assignment for this compound.
X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure
A search of crystallographic databases reveals no entries for this compound or any of its derivatives or co-crystals. X-ray crystallography would be the definitive method for determining its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing.
Table 5.4.1: Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Bond Lengths (Å) | Data Not Available |
| Bond Angles (°) | Data Not Available |
| Torsion Angles (°) | Data Not Available |
Note: This table is a template for the type of data that would be generated from an X-ray crystallographic study.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
As this compound is a chiral compound, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be crucial for determining its enantiomeric purity and absolute configuration. However, no such studies have been reported in the literature.
Table 5.5.1: Chiroptical Properties (Hypothetical)
| Technique | Parameter | Value |
|---|---|---|
| Optical Rotation | Specific Rotation [α] | Data Not Available |
| Circular Dichroism | Molar Ellipticity [θ] | Data Not Available |
| Absolute Configuration | (R) or (S) | Not Determined |
Note: Experimental determination is required to obtain these values.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Conformational Analysis and Energy Landscapes
The conformational flexibility of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine is primarily determined by the rotatable bonds in the butan-1-amine side chain. A thorough conformational analysis would involve systematically rotating these bonds to identify stable conformers and map the potential energy surface. This process helps in identifying the lowest energy conformations, which are most likely to be biologically relevant. Such studies are vital for understanding how the molecule might orient itself when approaching a biological target.
Reaction Pathway Modeling and Transition State Calculations
Modeling the reaction pathways of this compound could provide insights into its metabolic fate and potential chemical transformations. For instance, the oxidation of the furan (B31954) ring is a known metabolic pathway for many furan-containing compounds. rsc.org Theoretical calculations can be used to model the mechanisms of such reactions, identify intermediates and transition states, and calculate the associated energy barriers. This information is valuable for predicting the stability and reactivity of the compound in a biological environment.
Molecular Docking and Binding Affinity Predictions for Biological Targets (Mechanism focused)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific docking studies for this compound have been published, research on other furan derivatives provides a strong basis for its potential as a ligand for various biological targets. For example, derivatives of 2,5-dimethylfuran-3-carboxylic acid have been investigated as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov Docking studies of these compounds revealed key interactions with the heme iron in the active site. nih.gov Similarly, other furan-containing molecules have been docked against targets like acetylcholine-binding proteins. researchgate.net
A hypothetical docking study of this compound would involve identifying a potential biological target and then using computational algorithms to predict its binding mode and affinity. The amine group could potentially form hydrogen bonds with amino acid residues in the active site of a receptor or enzyme, while the furan ring could engage in hydrophobic or pi-stacking interactions.
Table 1: Potential Intermolecular Interactions in Molecular Docking
| Interaction Type | Potential Functional Group |
| Hydrogen Bonding | Butan-1-amine |
| Hydrophobic Interactions | 2,5-Dimethylfuran (B142691) ring, Butyl chain |
| Pi-Stacking | 2,5-Dimethylfuran ring |
Design of Novel Derivatives via In Silico Screening
The structure of this compound serves as a promising starting point for the design of novel derivatives with potentially enhanced biological activity. In silico screening techniques can be employed to virtually synthesize and evaluate large libraries of related compounds. By modifying the substituents on the furan ring or altering the length and functionality of the side chain, it is possible to explore a vast chemical space. For instance, quantitative structure-activity relationship (QSAR) models could be developed based on a set of synthesized and tested analogs to predict the activity of new designs. researchgate.net This computational approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
Advanced Applications As Molecular Probes and Building Blocks
Utilization in Complex Natural Product Synthesis
The synthesis of complex natural products often relies on chiral building blocks to construct stereochemically intricate architectures. Chiral amines and furan (B31954) rings are common motifs in natural products and are valuable synthetic intermediates. A compound like 3-(2,5-dimethylfuran-3-yl)butan-1-amine, possessing a chiral center and a furan nucleus, could theoretically serve as a key fragment in the total synthesis of certain natural products. The furan ring can be a precursor to various carbocyclic and heterocyclic systems through reactions like Diels-Alder cycloadditions or ring-opening/rearrangement cascades. The chiral amine functionality could direct stereoselective transformations or be incorporated as a crucial part of the final molecular structure.
However, a thorough review of chemical literature and databases shows no published total syntheses of natural products that utilize this compound as a starting material or intermediate.
Role as Ligands in Asymmetric Catalysis (Mechanistic principles)
Chiral amines are a cornerstone of asymmetric catalysis, serving as organocatalysts or as ligands for transition metals. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The primary amine in this compound could coordinate to a metal center, and the adjacent stereocenter could induce enantioselectivity in a variety of transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The furan ring could also participate in ligand-metal interactions or influence the steric environment around the catalytic center.
The mechanistic principle would involve the formation of a chiral catalyst-substrate complex, where the stereochemical information from the ligand is transferred to the product. The diastereomeric transition states formed would have different energies, leading to the preferential formation of one enantiomer.
Despite these potential applications, there are no specific studies detailing the synthesis of metal complexes with this compound as a ligand or its application in any form of asymmetric catalysis.
Application in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of non-covalent interactions between molecules. Host-guest chemistry, a central part of this field, focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. The amine group of this compound could participate in hydrogen bonding, while the furan ring could engage in π-π stacking or hydrophobic interactions. These features make it a potential guest molecule for various macrocyclic hosts, such as cyclodextrins, calixarenes, or crown ethers.
Such host-guest interactions could be exploited for applications in sensing, drug delivery, or catalysis. However, there is no research available on the host-guest chemistry of this compound or its use in any supramolecular assemblies.
Development of Fluorescent or Spin-Labeled Probes (Mechanism of action)
Molecular probes are essential tools for studying biological systems and chemical processes. Fluorescent probes often contain a fluorophore whose emission properties change upon interaction with a specific analyte. The furan ring, when appropriately substituted, can be part of a fluorescent system. The amine group could act as a recognition site for a target molecule, and binding could lead to a change in the electronic properties of the fluorophore, resulting in a detectable change in fluorescence (e.g., intensity, wavelength, or lifetime).
A spin-labeled probe would involve the attachment of a stable radical (e.g., a nitroxide) to the molecule. The amine group would be a convenient handle for such a modification. These probes are used in techniques like electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and structure.
Currently, there are no reports on the synthesis or application of fluorescent or spin-labeled probes derived from this compound.
Precursor for Advanced Materials with Tailored Reactivity (Excluding final material properties)
Furan-containing monomers can be used to synthesize polymers with interesting properties. The furan ring can undergo polymerization through various mechanisms, including ring-opening polymerization or Diels-Alder reactions. The amine functionality in this compound could be used to incorporate this molecule into polyamides or polyimides, potentially imparting chirality and specific reactivity to the resulting polymer. The tailored reactivity could stem from the furan ring's ability to participate in reversible cycloaddition reactions, leading to self-healing materials, or from the amine's capacity to be further functionalized.
While the synthesis of polymers from furan derivatives is an active area of research, there is no specific literature describing the use of this compound as a monomer or precursor for the development of advanced materials.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine and its derivatives is well-suited for adaptation to flow chemistry and automated synthesis platforms. Continuous-flow reactors offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for higher yields and purity. Future research could focus on developing a multi-step flow synthesis, where each reaction step is optimized for temperature, pressure, and residence time. This approach would enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Automated feedback loops, incorporating real-time reaction monitoring with analytical techniques such as HPLC or NMR, could be implemented to achieve autonomous optimization of reaction conditions.
Exploration of Green Chemistry Principles in Synthesis
Future synthetic strategies for this compound should prioritize the incorporation of green chemistry principles to minimize environmental impact. This would involve the use of renewable starting materials, potentially deriving the furan (B31954) core from biomass. The development of catalytic methods, employing earth-abundant metals or organocatalysts, would be a key focus to replace stoichiometric reagents. Furthermore, research into solvent selection should aim for the use of greener alternatives like water, ethanol (B145695), or supercritical fluids, reducing the reliance on volatile organic compounds. Atom economy, a core tenet of green chemistry, would be a critical metric in evaluating the efficiency of newly developed synthetic routes.
Development of Bioconjugates for Mechanistic Biological Studies
The primary amine handle on this compound provides a versatile point for conjugation to biomolecules. Future research could explore the development of bioconjugates to probe biological systems. For instance, the compound could be tethered to fluorescent dyes, affinity tags (like biotin), or photo-crosslinkers. These bioconjugates would be invaluable tools for identifying protein targets and elucidating the mechanism of action of this class of compounds in a cellular context. The stability of the furan ring under physiological conditions would need to be assessed to ensure the integrity of the bioconjugate during biological assays.
Advanced Computational Methods for Reaction Prediction and Optimization
Computational chemistry offers a powerful toolkit to accelerate the development of synthetic routes and to predict the properties of this compound and its derivatives. Density functional theory (DFT) calculations could be employed to model reaction mechanisms, predict transition states, and optimize reaction conditions for higher efficiency and selectivity. Machine learning algorithms, trained on existing reaction data, could be used to predict the outcomes of novel synthetic transformations. Furthermore, quantitative structure-activity relationship (QSAR) modeling could be utilized to predict the biological activity of designed analogs, thereby prioritizing synthetic efforts towards the most promising candidates.
Potential for Applications in Bio-inspired Chemical Systems (Mechanism Focused)
The furan moiety is a component of various natural products and can participate in a range of chemical transformations. Inspired by biological systems, research could investigate the role of this compound in bio-inspired catalytic systems. For example, the amine functionality could act as a catalytic group, mimicking the function of amino acid residues in enzymes. The furan ring itself could undergo bio-inspired transformations, such as oxidative ring-opening, to generate reactive intermediates. Mechanistic studies would focus on understanding how the interplay between the furan ring and the amine side chain can be harnessed to mediate specific chemical reactions, potentially leading to the development of novel catalysts with unique reactivity. A bio-inspired, one-pot multicomponent reaction involving a furan, a thiol, and an amine has been shown to generate stable pyrrole (B145914) heterocycles under physiological conditions, suggesting a potential transformation pathway for this compound in the presence of other biological nucleophiles. researchgate.net
Q & A
Q. How to design toxicity studies for early-stage drug development?
- Tiered Approach :
- In vitro : Ames test (mutagenicity), hERG inhibition assay (cardiotoxicity) .
- In vivo : Acute toxicity in zebrafish (LC) followed by rodent LD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
